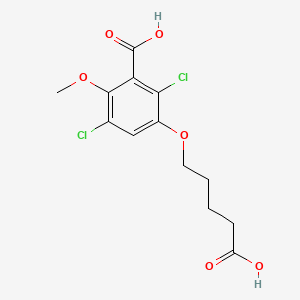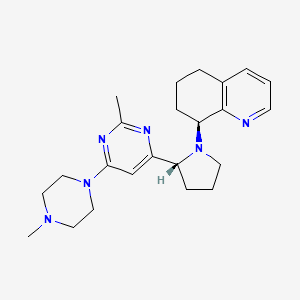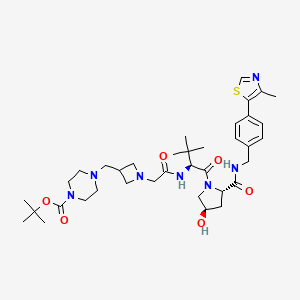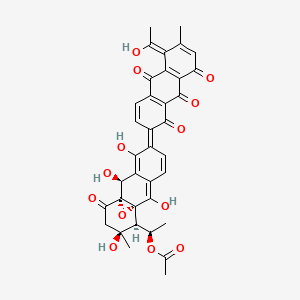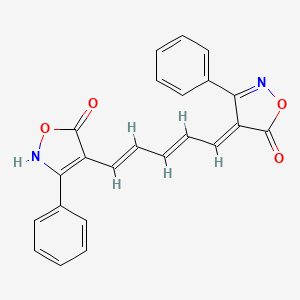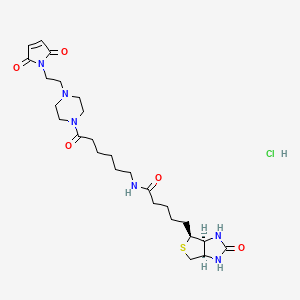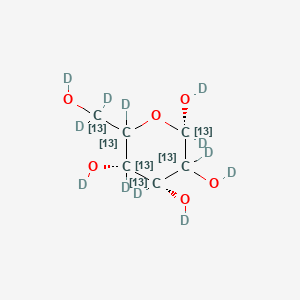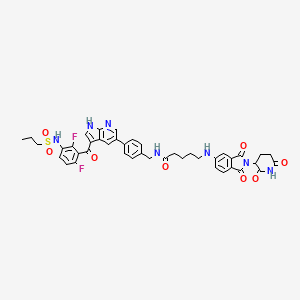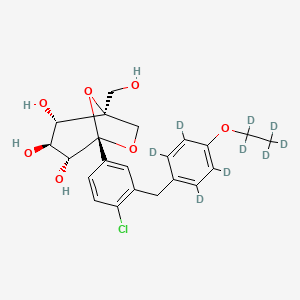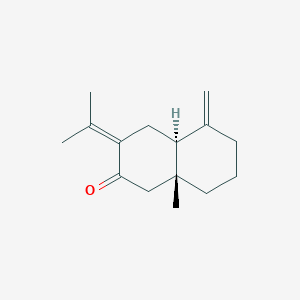
Selina-4(15),7(11)-dien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selina-4(15),7(11)-dien-8-one is a sesquiterpene compound that belongs to the class of terpenoids Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selina-4(15),7(11)-dien-8-one typically involves the cyclization of farnesyl diphosphate (FDP) catalyzed by sesquiterpene synthases. The reaction conditions often include the presence of magnesium ions (Mg²⁺) to facilitate the cleavage of the diphosphate group and the formation of a reactive carbocation intermediate .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, the selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis can be expressed in bacterial cells to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Selina-4(15),7(11)-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated sesquiterpenes, reduced sesquiterpenes, and various substituted derivatives .
Scientific Research Applications
Selina-4(15),7(11)-dien-8-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of Selina-4(15),7(11)-dien-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Germacrene B: Another sesquiterpene with a similar structure but different functional groups.
α-Selinene: A sesquiterpene with a similar carbon skeleton but different double bond positions.
β-Selinene: Similar to α-selinene but with different stereochemistry.
Uniqueness
Selina-4(15),7(11)-dien-8-one is unique due to its specific double bond positions and functional groups, which confer distinct chemical and biological properties compared to other similar sesquiterpenes .
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(4aS,8aR)-8a-methyl-5-methylidene-3-propan-2-ylidene-1,4,4a,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-8-13-11(3)6-5-7-15(13,4)9-14(12)16/h13H,3,5-9H2,1-2,4H3/t13-,15+/m0/s1 |
InChI Key |
NKGSEACIYQINQJ-DZGCQCFKSA-N |
Isomeric SMILES |
CC(=C1C[C@H]2C(=C)CCC[C@@]2(CC1=O)C)C |
Canonical SMILES |
CC(=C1CC2C(=C)CCCC2(CC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


